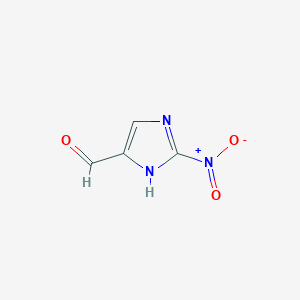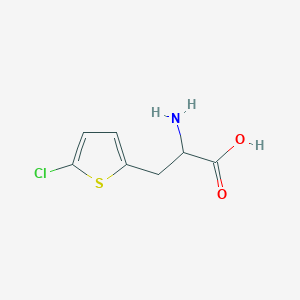
5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride
Overview
Description
5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H8Cl2O3S . It is offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 291.15 .Chemical Reactions Analysis
The specific chemical reactions involving 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride are not detailed in the search results .Scientific Research Applications
Chemical Reactions and Analysis
The use of 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride in chemical reactions has been explored in various studies. For instance, Boyle (1966) studied the reaction of dimethylsulfoxide and a related compound, 5-dimethyl aminonaphthalene-1-sulfonyl chloride, under pseudo-unimolecular conditions (Boyle, 1966). This research provides insights into the reactivity and potential applications of sulfonyl chlorides in organic synthesis.
Biological Applications
In the field of biological research, 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride and related compounds have been employed for various purposes. Leonard and Osborne (1975) discussed the use of a similar compound, dansyl-Cl (5-Dimethylaminonaphthalene-1-sulfonylchloride), in detecting amino acids and serotonin in nervous tissue (Leonard & Osborne, 1975). This highlights the compound's utility in biological assays and analytical chemistry.
Material Science and Engineering
In material science, compounds related to 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride have been utilized in the synthesis and modification of materials. Kulszewicz-Bajer et al. (2000) discussed the use of esters of sulfo-phthalic acid in improving the solution processibility of polyaniline (Kulszewicz-Bajer et al., 2000). Such applications demonstrate the compound's role in developing new materials with enhanced properties.
Environmental and Water Treatment
Cho et al. (2017) explored the use of a compound based on 2-acetyl-6-methoxynaphthalene for detecting hypochlorite in tap water (Cho et al., 2017). This study exemplifies the potential of sulfonyl chloride derivatives in environmental monitoring and water treatment processes.
Future Directions
properties
IUPAC Name |
5-chloro-6-methoxynaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3S/c1-16-10-5-2-7-6-8(17(13,14)15)3-4-9(7)11(10)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQWITQJYWFQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















